2,2-dimethoxyethane-1-sulfonyl fluoride
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Description
2,2-dimethoxyethane-1-sulfonyl fluoride is a type of sulfonyl fluoride . Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Synthesis Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides include fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Molecular Structure Analysis
The molecular formula of 2,2-dimethoxyethane-1-sulfonyl fluoride is C4H9FO4S, and its molecular weight is 172.18 .Chemical Reactions Analysis
Sulfonyl fluorides, including 2,2-dimethoxyethane-1-sulfonyl fluoride, have been used in various chemical reactions. For instance, they have been used in the Sulfur (VI) Fluoride Exchange (SuFEx) processes, which have been widely used in small molecules in diverse fields such as chemical synthesis, medicinal chemistry, material chemistry, and chemical biology .Mechanism of Action
The mechanism of action of 2,2-dimethoxyethane-1-sulfonyl fluoride involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . The fluorosulfonyl radicals are highly active but have been ignored for a long time due to their instability and difficulty of generation .
Future Directions
The use of sulfonyl fluorides, including 2,2-dimethoxyethane-1-sulfonyl fluoride, is expected to continue to grow in various fields. For instance, they are expected to open innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs . Additionally, they are expected to be used as acetylene substitutes for [3+2] cycloaddition in the synthesis of C1/C2 non-functionalized pyrrolo[2,1-a]isoquinoline derivatives .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethoxyethane-1-sulfonyl fluoride involves the reaction of 2,2-dimethoxyethanol with sulfuryl chloride followed by treatment with hydrogen fluoride.", "Starting Materials": [ "2,2-dimethoxyethanol", "Sulfuryl chloride", "Hydrogen fluoride" ], "Reaction": [ "Step 1: 2,2-dimethoxyethanol is reacted with sulfuryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2,2-dimethoxyethane-1-sulfonyl chloride.", "Step 2: The resulting sulfonyl chloride is then treated with hydrogen fluoride to form 2,2-dimethoxyethane-1-sulfonyl fluoride." ] } | |
CAS RN |
2229497-10-1 |
Product Name |
2,2-dimethoxyethane-1-sulfonyl fluoride |
Molecular Formula |
C4H9FO4S |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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